molecular formula C9H10ClNO3 B1458900 4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride CAS No. 1803606-28-1

4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride

Cat. No.: B1458900
CAS No.: 1803606-28-1
M. Wt: 215.63 g/mol
InChI Key: MERGXRUIQOIIEQ-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3·HCl It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a pyridin-2-yl group and an oxo group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetaldehyde, followed by an acid-base neutralization reaction . The detailed steps are as follows:

    Condensation Reaction: 3-pyridinecarboxaldehyde reacts with acetaldehyde in the presence of a base to form an intermediate.

    Oxidation: The intermediate undergoes oxidation to form 4-oxo-4-(pyridin-2-yl)butanoic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The pyridin-2-yl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation Products: Higher oxidation state derivatives of the original compound.

    Reduction Products: Hydroxyl-substituted derivatives.

    Substitution Products: Various substituted pyridinyl derivatives depending on the reagents used.

Scientific Research Applications

4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-4-(pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The oxo group and the pyridin-2-yl moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(pyridin-3-yl)butanoic acid: Similar structure but with the pyridinyl group at the third position.

    4-Oxo-4-(pyridin-4-yl)butanoic acid: Similar structure but with the pyridinyl group at the fourth position.

    4-Piperidine butyric acid hydrochloride: Contains a piperidine ring instead of a pyridinyl group.

Uniqueness

4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

4-oxo-4-pyridin-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-8(4-5-9(12)13)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERGXRUIQOIIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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